molecular formula C28H28ClN3O4 B8418243 Methyl 4-(1-(5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate

Methyl 4-(1-(5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate

Cat. No. B8418243
M. Wt: 506.0 g/mol
InChI Key: OCVLCVSENXHCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08828987B2

Procedure details

The title compound (D198) (12 mg) was prepared according to the experimental procedure described in Description 146 starting from 5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinic acid (D141) (160 mg, 0.472 mmol) and methyl 4-(1-aminocyclopropyl)benzoate (D7) (107.46 mg, 0.472 mmol). The residue (50 mg) obtained from SPE-Si cartridge purification (50 mg) dissolved in a mixture of chloroform/ethanol (1/1) (1 ml) was separated by chiral HPLC [Phenomenex Lux1 column (250×20 mm, 5 μm particle size). Mobile phase: isocratic premixed mixture of (hexane 80%, ethanol 20%) containing 0.1% of diethylamine. Flow rate=10 ml/min. UV detection: 245 nm]. Collected fractions, after solvent evaporation, afforded the title compound (D198) (12 mg)
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
107.46 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:11]2[CH2:15][CH2:14][CH:13]([O:16][C:17]3[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=3)[CH2:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.Cl.[NH2:25][C:26]1([C:29]2[CH:38]=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[CH:31][CH:30]=2)[CH2:28][CH2:27]1>>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:11]2[CH2:15][CH2:14][CH:13]([O:16][C:17]3[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=3)[CH2:12]2)=[C:6]([CH:10]=1)[C:7]([NH:25][C:26]1([C:29]2[CH:38]=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[CH:31][CH:30]=2)[CH2:28][CH2:27]1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)N1CC(CC1)OC=1C=C(C=CC1)C
Step Two
Name
Quantity
107.46 mg
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C1)N1CC(CC1)OC=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: CALCULATEDPERCENTYIELD 5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.